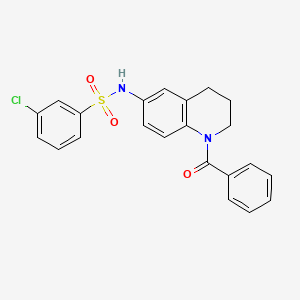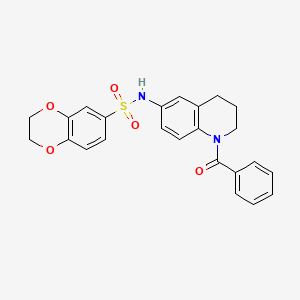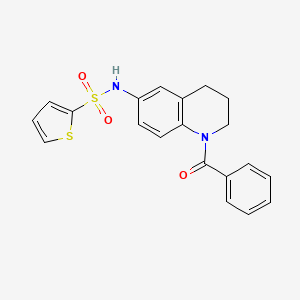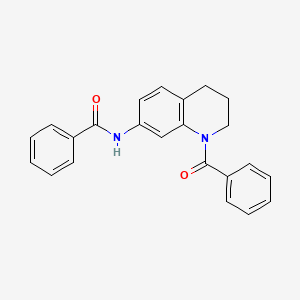![molecular formula C22H23N3O3S B6569134 3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1021223-69-7](/img/structure/B6569134.png)
3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.14601278 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and genomic stability. It plays a crucial role in the cellular response to DNA damage.
Mode of Action
The compound interacts with its target, PARP-1, by inhibiting its activity . The presence of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment in the compound improves its inhibitory potential against PARP-1 . This interaction results in the disruption of DNA repair processes, leading to genomic instability and potentially cell death.
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathways, particularly the base excision repair (BER) pathway. This pathway is responsible for repairing small base lesions in the DNA that could otherwise lead to mutations and genomic instability. By inhibiting PARP-1, the compound disrupts the BER pathway, leading to an accumulation of DNA damage and potentially triggering programmed cell death or apoptosis .
Result of Action
The result of the compound’s action is the disruption of DNA repair processes, leading to genomic instability. This can trigger apoptosis, or programmed cell death, particularly in cancer cells that rely heavily on PARP-1 for survival . Therefore, this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells. For instance, cancer cells often have a more acidic extracellular environment, which could potentially affect the compound’s stability and efficacy .
Propriétés
IUPAC Name |
4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(25-15-13-18(14-16-25)17-7-2-1-3-8-17)12-6-11-21-23-19-9-4-5-10-20(19)29(27,28)24-21/h1-5,7-10,13H,6,11-12,14-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZWLIMISRWFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)
![3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569139.png)
![2-phenyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6569147.png)
